DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt
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Overview
Description
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt is a biochemical compound with the molecular formula C6H33N6O15P3. It is a derivative of inositol, a type of sugar alcohol, and is involved in various cellular processes. This compound is particularly significant in the field of biochemistry and cell biology due to its role as a secondary messenger in signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation, often using reagents such as phosphoric acid and ammonium salts. The reaction conditions usually require controlled pH and temperature to ensure the correct addition of phosphate groups at the 1, 4, and 5 positions of the inositol ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into inositol and phosphate groups.
Phosphorylation: Adding additional phosphate groups to the inositol ring.
Dephosphorylation: Removing phosphate groups from the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, ammonium salts, and various catalysts. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include inositol phosphates with varying degrees of phosphorylation, such as inositol monophosphate, inositol bisphosphate, and inositol trisphosphate.
Scientific Research Applications
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a crucial role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
Mechanism of Action
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt functions as a secondary messenger in cellular signal transduction. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt can be compared with other inositol phosphates, such as:
D-myo-Inositol 1,4,5-Trisphosphate Trisodium Salt: Similar in structure but differs in the counterion, which can affect solubility and biological activity.
D-myo-Inositol 1,2,3,4,5,6-Hexakisphosphate Dodecasodium Salt: Contains six phosphate groups, making it more highly phosphorylated and with different biological functions.
D-myo-Inositol 1,3,4,5-Tetrakisphosphate Ammonium Salt: Contains four phosphate groups and is involved in different signaling pathways.
These comparisons highlight the unique properties of this compound, particularly its specific role in calcium signaling and its distinct chemical structure.
Properties
IUPAC Name |
hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOERFOZGUFMQ-PPKFVSOLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H33N6O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857872 |
Source
|
Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112571-68-3 |
Source
|
Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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